molecular formula C6H7NO B6351752 (1R)-3-Oxocyclopentane-1-carbonitrile CAS No. 180475-44-9

(1R)-3-Oxocyclopentane-1-carbonitrile

Cat. No.: B6351752
CAS No.: 180475-44-9
M. Wt: 109.13 g/mol
InChI Key: RJDDBRGASHENKL-RXMQYKEDSA-N
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Description

“(1R)-3-Oxocyclopentane-1-carbonitrile” is a chemical compound with the CAS Number: 180475-44-9 . It has a molecular weight of 109.13 and its molecular formula is C6H7NO . The compound has attracted attention in various fields of scientific research and industry due to its unique properties.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7NO/c7-4-5-1-2-6(8)3-5/h5H,1-3H2/t5-/m1/s1 . This indicates the structural formula of the compound.


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 109.13 g/mol . The exact mass and monoisotopic mass are 109.052763847 g/mol . The compound has a topological polar surface area of 40.9 Ų .

Scientific Research Applications

Heterocyclic Scaffold Formation

Romaric Lenk et al. (2014) discussed the synthesis and structural revision of a compound initially proposed as 8-oxo-8H-acenaphtho[1,2-b]pyrrol-9-carbonitrile, which was corrected to 1-oxo-1H-phenalene-2,3-dicarbonitrile. This study illustrates the compound's role in forming novel heterocyclic scaffolds, supported by NMR studies and X-ray diffraction, highlighting its potential in complex organic synthesis Lenk et al., 2014.

Nucleophilic Reactions

A. V. Eremkin et al. (2015) explored the nucleophilic reactions of 8,8-diethyl-6-imino-3-(pentan-3-yl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile, providing insights into selective attacks by oxygen-centered nucleophiles on electron-deficient carbon atoms. This work contributes to the understanding of nucleophilic reactions involving carbonitrile compounds Eremkin et al., 2015.

Cycloalkene Transformations

Research by Wojciech J. Dziechciejewski et al. (2015) on cycloalkene carbonitriles in rhodium-catalyzed 1,4-addition and the formal synthesis of Vabicaserin highlights the compound's utility in enantioselective synthesis. This study demonstrates the potential of cycloalkene carbonitriles in pharmaceutical synthesis Dziechciejewski et al., 2015.

Properties

IUPAC Name

(1R)-3-oxocyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-4-5-1-2-6(8)3-5/h5H,1-3H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDDBRGASHENKL-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C[C@@H]1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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